molecular formula C17H19NO3 B1365036 Nornalmefene CAS No. 42971-33-5

Nornalmefene

Cat. No.: B1365036
CAS No.: 42971-33-5
M. Wt: 285.34 g/mol
InChI Key: QUXLQAACGCFFEX-ISWURRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of nornalmefene involves the dealkylation of nalmefene. This process is mediated by the enzyme CYP3A4/5, which converts nalmefene to this compound .

Chemical Reactions Analysis

Nornalmefene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include the presence of specific enzymes like CYP3A4/5 for dealkylation and glucuronosyltransferase for glucuronidation. The major products formed from these reactions are this compound 3-O-glucuronide and this compound 3-sulfate .

Properties

IUPAC Name

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLQAACGCFFEX-ISWURRPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42971-33-5
Record name Nornalmefene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORNALMEFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary metabolic pathway of nalmefene in rats, and how does it compare to that observed in dogs?

A1: In rats, the primary phase I metabolite of nalmefene is nornalmefene, generated through N-dealkylation. This metabolic reaction was significantly more prominent in rats compared to dogs []. Interestingly, while this compound glucuronide was the major metabolite found in rat urine, nalmefene glucuronide(s) were predominant in dog urine []. This suggests species-specific differences in the metabolic pathways and excretion profiles of nalmefene and its metabolites.

Q2: How do the pharmacokinetic parameters of this compound compare to those of nalmefene in rats?

A2: While both nalmefene and its metabolite this compound exhibited comparable terminal half-lives (approximately 1 hour) in rats, significant differences were observed in their exposure levels. The maximum concentration (Cmax) and area under the curve (AUC) of this compound were less than or equal to 7% of the corresponding values for nalmefene []. This suggests that while this compound is a significant metabolite of nalmefene in rats, its overall systemic exposure is considerably lower than the parent compound.

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